2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide is an organic compound with a complex structure It is characterized by the presence of a dichlorophenoxy group and a cyclopenta[c]isoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the dichlorophenoxy intermediate, which is then reacted with a cyclopenta[c]isoxazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile
- 2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
Uniqueness
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group provides reactivity for substitution reactions, while the cyclopenta[c]isoxazolyl group offers stability and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-8-4-5-12(10(16)6-8)20-7-13(19)17-14-9-2-1-3-11(9)18-21-14/h4-6H,1-3,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQEGKDEHWYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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